3-Boc-amino-3-(3-bromophenyl)oxetane
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Overview
Description
3-Boc-amino-3-(3-bromophenyl)oxetane is a chemical compound with the molecular formula C₁₄H₁₈BrNO₃ and a molecular weight of 328.21 g/mol . It is a solid substance that is typically stored in a refrigerator to maintain its stability . This compound is used in various chemical synthesis processes due to its unique structure, which includes a bromophenyl group and an oxetane ring.
Preparation Methods
The synthesis of 3-Boc-amino-3-(3-bromophenyl)oxetane involves several stepsThe reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3-Boc-amino-3-(3-bromophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include strong acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Boc-amino-3-(3-bromophenyl)oxetane is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Boc-amino-3-(3-bromophenyl)oxetane involves its interaction with specific molecular targets. The oxetane ring and bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
3-Boc-amino-3-(3-bromophenyl)oxetane can be compared with other similar compounds, such as:
3-Boc-amino-3-(4-bromophenyl)oxetane: Similar structure but with the bromine atom in a different position on the phenyl ring.
3-Boc-amino-3-(3-chlorophenyl)oxetane: Similar structure but with a chlorine atom instead of bromine.
3-Boc-amino-3-(3-fluorophenyl)oxetane: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific bromophenyl group and oxetane ring, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-[3-(3-bromophenyl)oxetan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-14(8-18-9-14)10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVXUXJMWRHVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147337 |
Source
|
Record name | Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416323-32-4 |
Source
|
Record name | Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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